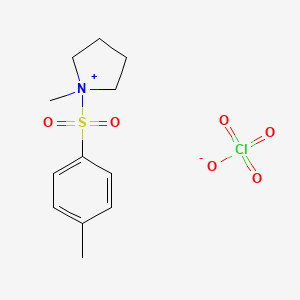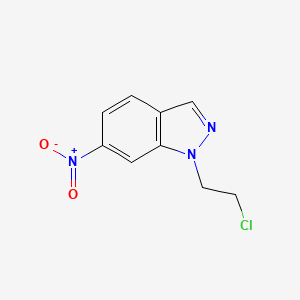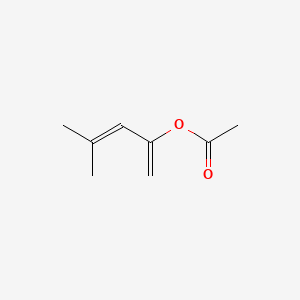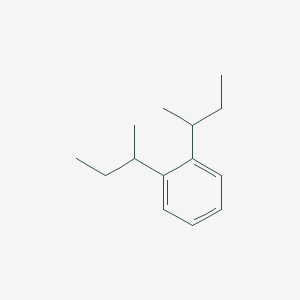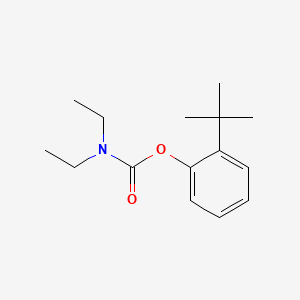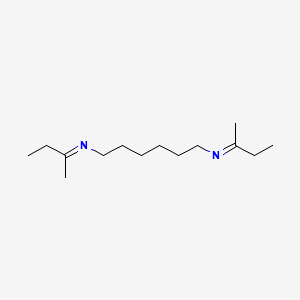![molecular formula C24H18N6O4 B14683390 2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid CAS No. 27704-12-7](/img/structure/B14683390.png)
2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydrazinyl and carboxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid typically involves the condensation of 2-carboxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
作用機序
The mechanism of action of 2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
類似化合物との比較
Similar Compounds
Similar compounds include other hydrazinyl and carboxyphenyl derivatives, such as:
- 2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid analogs with different substituents.
- Hydrazinylidene derivatives with varying aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
特性
CAS番号 |
27704-12-7 |
|---|---|
分子式 |
C24H18N6O4 |
分子量 |
454.4 g/mol |
IUPAC名 |
2-[[[4-[2-[(2-carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C24H18N6O4/c31-23(32)17-9-3-1-7-15(17)13-25-27-21-19-11-5-6-12-20(19)22(30-29-21)28-26-14-16-8-2-4-10-18(16)24(33)34/h1-14H,(H,27,29)(H,28,30)(H,31,32)(H,33,34) |
InChIキー |
VNYKNNRCIZLXTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC=CC=C4C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
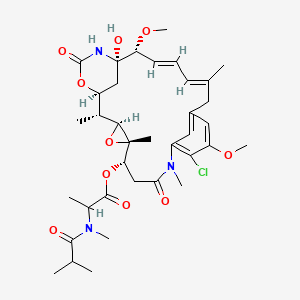
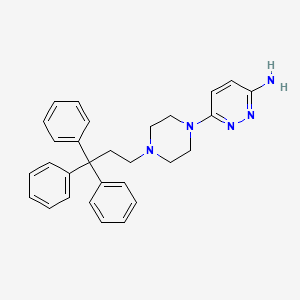
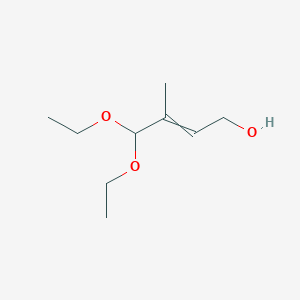
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
